Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrazine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3H,2,4H2,1H3 |
InChI Key |
JZPQQUOCRMTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)CN=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Keto Esters with Diamines
The cyclocondensation of β-keto esters with nitrogen-containing nucleophiles represents a foundational approach to pyrazinone derivatives. Ethyl 4-aryl-2,4-dioxobutanoates (aroylpyruvates) react with diaminomaleonitrile in glacial acetic acid to yield 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitriles. For instance, ethyl 4-phenyl-2,4-dioxobutanoate (1a) undergoes cyclization with diaminomaleonitrile at ambient temperature over 12 hours, producing 6-oxo-5-(2-oxo-2-phenylethyl)-1,6-dihydropyrazine-2,3-dicarbonitrile (2a) in 68% yield. While this method prioritizes nitrile-functionalized pyrazines, substituting diaminomaleonitrile with ethylenediamine or hydroxylamine could theoretically yield the target ester via analogous cyclization pathways.
Critical to this route is the tautomeric equilibrium observed in DMSO-d6, where compounds 2a–c exist as iminoketone and enaminoketone tautomers. The $$ ^1H $$ NMR spectrum of 2a reveals broad singlets for NH protons (δ 10.49 and 13.62) and a multiplet for aromatic protons (δ 7.49–8.02), while the $$ ^{13}C $$ NMR spectrum confirms carbonyl resonances at δ 176.9 (amide) and 195.0 (ketone). These observations underscore the electronic effects of substituents on pyrazinone stability.
Functionalization of halopyrazines provides a direct route to ester derivatives. In a representative procedure, 2-chloropyrazine reacts with sodium ethoxide in anhydrous dimethoxyethane to form ethyl pyrazine-2-carboxylate. Although the cited work focuses on methoxy and benzyloxy derivatives, analogous conditions using ethoxide nucleophiles could yield the target compound. For example, phenyl 3-oxo-2-phenyl-3,4-dihydropyrazine-1(2H)-carboxylate (14a) is synthesized via Grignard addition to N-acylpyrazinium salts, suggesting that ethoxide displacement of chloride at position 2 of 6-chloropyrazinone may afford ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate.
Reaction parameters such as temperature and solvent polarity significantly influence substitution efficiency. The use of polar aprotic solvents like dimethoxyethane enhances nucleophilicity, while protic solvents favor tautomerization. For instance, 2-methoxy-6-phenylpyrazine (1d) is obtained in 61% yield via Suzuki coupling, demonstrating the compatibility of cross-coupling reactions with pyrazine substrates. Adapting this methodology to esterification would require optimizing base strength and avoiding hydrolysis of the ketone moiety.
Selective hydrolysis of nitrile groups offers a post-cyclization strategy for ketone introduction. Pyrazine-2,3-dicarbonitriles (e.g., 2a–c) undergo partial hydrolysis in aqueous ethanol to yield amides or carboxylic acids. While full hydrolysis to a ketone is not explicitly documented, controlled acidic conditions could selectively convert a nitrile at position 6 to a carbonyl group. For example, treating 6-cyanopyrazine-2-carboxylate with concentrated HCl under reflux may produce the desired 6-oxo derivative.
The IR spectra of nitrile precursors show characteristic C≡N stretches at 2223–2236 cm$$^{-1}$$, which diminish upon hydrolysis. Concurrent emergence of C=O vibrations near 1700 cm$$^{-1}$$ would confirm ketone formation. Mass spectral data for compound 2a (m/z 264 [M$$^+$$]) provide a benchmark for monitoring molecular weight changes during functional group interconversion.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
Cyclization of β-keto esters offers moderate yields but requires stringent temperature control to minimize side reactions. Substitution on halopyrazines provides higher regioselectivity, albeit with limited precedent for ester derivatives. Hydrolysis routes remain underexplored but hold promise for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylate derivatives.
Reduction: 6-hydroxy-5,6-dihydropyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate shares core structural motifs with several pyrazine, pyridazine, and fused-ring derivatives. Key comparisons include:
Key Observations:
Carboxylic acid derivatives (e.g., ) are more polar, limiting membrane permeability but enhancing solubility for intravenous applications.
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F in ) enhance antimicrobial and metabolic stability.
- Aromatic substituents (e.g., hydroxyphenyl in ) may improve target binding via π-π stacking but reduce solubility.
Ring Systems: Pyrazine vs. pyridazine cores influence electron distribution and hydrogen-bonding capacity. Pyridazinones (e.g., ) often show stronger cytotoxic activity due to increased polarity. Fused-ring systems (e.g., ) enhance structural rigidity, improving receptor affinity but complicating synthesis.
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds with halogen substituents (Cl, F) or hydrazide groups (e.g., ) show enhanced efficacy, suggesting the target compound’s ethyl ester may require additional electronegative groups for similar potency.
- Anticancer Activity : Fused-ring derivatives (e.g., ) outperform simpler dihydropyrazines, indicating that the target compound may need structural optimization (e.g., hybridization with fused rings) for therapeutic relevance.
Biological Activity
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Its unique structural features include two adjacent carbonyl groups and a carboxylate functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmaceutical applications, mechanisms of action, and relevant case studies.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. Studies indicate that compounds with similar structures can effectively inhibit bacterial growth by interacting with essential enzymes or cellular components. For instance, research has shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria and fungi, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells while sparing non-tumorigenic cells. This selective targeting is crucial for developing effective cancer therapies with minimal side effects .
Case Study: Growth Inhibition in Cancer Cell Lines
A notable study assessed the growth inhibition properties of this compound in matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated that at concentrations as low as 10 µM, the compound significantly inhibited tumorigenic cell growth without affecting healthy cells. Additionally, further investigations revealed its ability to inhibit cancer cell motility and alter key signaling pathways associated with tumor progression .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It might interact with cellular receptors, leading to downstream effects that promote apoptosis in cancer cells or disrupt bacterial metabolism .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | Hydroxyl group at position 3 | Different solubility and reactivity |
| Ethyl 7-amino-4-methylpyrazine-2-carboxylate | Amino group at position 7 | Enhanced biological activity against certain pathogens |
| Ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate | Dicyano substituents | Greater reactivity due to electron-withdrawing groups |
This compound stands out due to its specific combination of functionalities that allow it to participate in unique biochemical interactions leading to its diverse biological activities.
Q & A
Q. What are the standard synthetic routes for Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate, and how is its structural identity confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of pyrazine precursors with ethyl chloroformate under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol . Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) for analyzing proton and carbon environments, Mass Spectrometry (MS) for molecular weight verification, and Infrared Spectroscopy (IR) to identify functional groups like carbonyl (C=O) and ester (C-O) stretches . For example, the ester carbonyl group typically appears at ~1700 cm⁻¹ in IR, while the pyrazine ring protons resonate as distinct doublets in the aromatic region of ¹H NMR (δ 8.0–9.0 ppm) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Determines exact mass to confirm molecular formula (e.g., [M+H]⁺ ion for C₇H₈N₂O₃ should match 169.0612 Da).
- 2D NMR (COSY, HSQC): Resolves complex coupling patterns and assigns proton-carbon correlations, critical for distinguishing regioisomers .
- HPLC-PDA: Validates purity (>95%) and monitors degradation products during stability studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but may require post-reaction purification via recrystallization .
- Catalysis: Lewis acids like ZnCl₂ can accelerate esterification, but excess acid risks hydrolyzing the product.
- Temperature Control: Reflux conditions (70–80°C) balance reaction rate and decomposition risks. Yields >90% are achievable with stoichiometric reagent ratios and inert atmospheres .
Q. How do researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?
Methodological Answer: Discrepancies may arise from:
- Crystal Packing Effects: Hydrogen bonding (e.g., N-H···O=C interactions) can distort bond lengths in crystallography vs. solution-phase NMR .
- Dynamic Processes: Tautomerism or rotational barriers in solution may obscure NMR signals but are "frozen" in crystal structures.
Resolution Strategy: - Compare DFT-calculated geometries with experimental data to identify conformational biases .
- Use variable-temperature NMR to probe dynamic behavior .
Q. What structure-activity relationships (SARs) govern the biological activity of pyrazine derivatives like this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): The 6-oxo group enhances hydrogen-bonding potential, critical for antimicrobial activity .
- Ester Flexibility: Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) may reduce solubility but improve target binding .
- Pyrazine Ring Modifications: Chlorination at position 3 (analogous to CAS 77168-85-5) increases electrophilicity, enhancing reactivity in nucleophilic substitution .
Q. How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Purification Bottlenecks: Column chromatography is impractical at scale; switch to recrystallization or distillation .
- Exothermicity Control: Use jacketed reactors to manage heat release during esterification .
- Byproduct Management: Monitor hydrolyzed byproducts (e.g., carboxylic acid derivatives) via in-line IR spectroscopy .
Q. How do substituent modifications impact the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: The ester group hydrolyzes rapidly in alkaline conditions (pH >8), forming the carboxylic acid. Stabilization strategies include lyophilization or formulation in buffered solutions (pH 5–7) .
- Oxidative Stability: Electron-rich pyrazine rings are prone to oxidation; antioxidants like ascorbic acid can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
